![molecular formula C27H28N4O6 B12701250 1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol CAS No. 153965-58-3](/img/structure/B12701250.png)
1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) is a complex polymeric compound. It is formed through the polymerization of 1,2-propanediol with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene). This compound is known for its unique properties, including flexibility, thermal stability, and mechanical strength, making it valuable in various industrial applications .
Vorbereitungsmethoden
The synthesis of 1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) typically involves a polymerization reaction. The process generally includes the following steps :
Reactants: The primary reactants are 1,2-propanediol, 1,3-diisocyanatomethylbenzene, and 1,1’-methylenebis(isocyanatobenzene).
Reaction Conditions: The reactants are mixed under controlled temperature and pressure conditions to facilitate the polymerization reaction. The reaction temperature and time are optimized to achieve the desired polymer properties.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial Production: In industrial settings, the polymerization process is scaled up, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) can undergo various chemical reactions, including :
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) has a wide range of scientific research applications, including :
Chemistry: The polymer is used in the synthesis of advanced materials with tailored properties. It serves as a precursor for the development of new polymers and composites.
Biology: In biological research, the polymer is utilized for the development of biocompatible materials, such as hydrogels and scaffolds for tissue engineering.
Medicine: The polymer’s biocompatibility and mechanical properties make it suitable for medical applications, including drug delivery systems and medical implants.
Industry: The polymer is employed in various industrial applications, such as coatings, adhesives, and sealants, due to its excellent mechanical strength and thermal stability.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) involves its interaction with molecular targets and pathways :
Molecular Targets: The polymer interacts with specific molecular targets, such as proteins and enzymes, depending on its application.
Pathways Involved: The polymer can influence various biochemical pathways, including signal transduction and cellular responses, based on its chemical structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) can be compared with similar compounds to highlight its uniqueness :
Uniqueness: The unique combination of 1,2-propanediol, 1,3-diisocyanatomethylbenzene, and 1,1’-methylenebis(isocyanatobenzene) imparts specific properties to the polymer, such as enhanced thermal stability, mechanical strength, and flexibility, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
153965-58-3 |
|---|---|
Molekularformel |
C27H28N4O6 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol |
InChI |
InChI=1S/C15H14N2O2.C9H6N2O2.C3H8O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3(5)2-4/h1-7,9H,8,10-11H2;2-4H,1H3;3-5H,2H2,1H3 |
InChI-Schlüssel |
SFLOTUHSTCCKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Verwandte CAS-Nummern |
153965-58-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


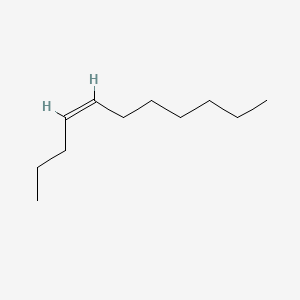
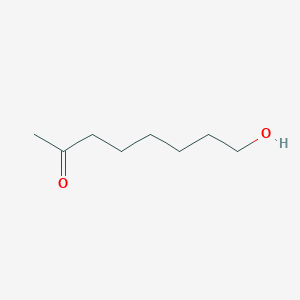



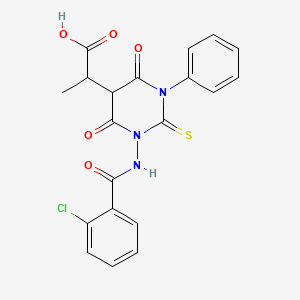
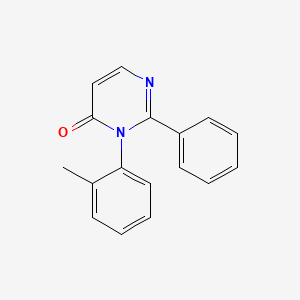
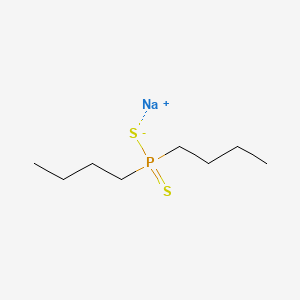



![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)


